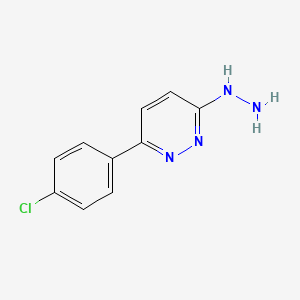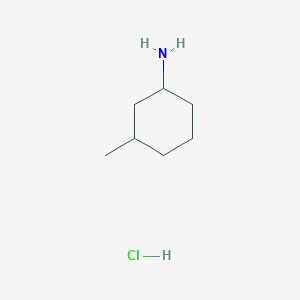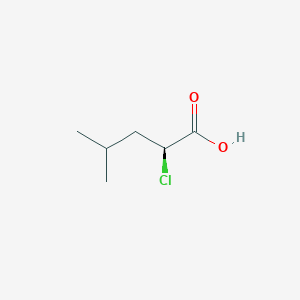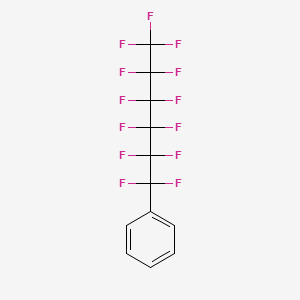
(Perfluorohexyl)benzene
描述
(Perfluorohexyl)benzene is an organic compound characterized by a benzene ring substituted with a perfluorohexyl group. This compound is notable for its unique chemical properties, which arise from the presence of the highly electronegative fluorine atoms. These properties make this compound a subject of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: (Perfluorohexyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with 1-bromoperfluorohexane in the presence of a base such as caesium carbonate. This reaction typically occurs at elevated temperatures, around 130°C, and requires a reaction time of approximately 24 hours .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure the scalability and economic viability of the production process.
化学反应分析
Types of Reactions: (Perfluorohexyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the perfluorohexyl group, the benzene ring is less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.
Nucleophilic Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions, particularly at the terminal fluorine atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under mild conditions to replace terminal fluorine atoms.
Major Products:
EAS Products: Halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution Products: Compounds where the terminal fluorine atoms are replaced by nucleophiles.
科学研究应用
(Perfluorohexyl)benzene finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its role in imaging agents and as a component in certain pharmaceuticals.
作用机制
The mechanism of action of (Perfluorohexyl)benzene is primarily influenced by the perfluorohexyl group. This group imparts unique physical and chemical properties, such as high thermal stability and resistance to chemical degradation. The molecular interactions are dominated by the strong electronegativity of fluorine, which affects the compound’s reactivity and interaction with other molecules .
相似化合物的比较
Perfluorooctylbenzene: Similar structure but with a longer perfluoroalkyl chain.
Perfluorobutylbenzene: Shorter perfluoroalkyl chain compared to (Perfluorohexyl)benzene.
Uniqueness: this compound is unique due to its balance between hydrophobicity and chemical reactivity. The length of the perfluorohexyl chain provides a distinct set of properties that are intermediate between shorter and longer perfluoroalkyl-substituted benzenes. This makes it particularly useful in applications where moderate hydrophobicity and stability are required .
属性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCLELUDINUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512034 | |
| Record name | (Tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65440-93-9 | |
| Record name | (Tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in improving the fluorescence quantum yield (FQY) of poly(9,9-dialkylfluoreneethynylene)s (PFEs)?
A1: PFEs have garnered less attention in the field of organic optoelectronic devices compared to the widely used poly(9,9-dialkylfluorene)s. This disparity arises partly from the inherently low FQY observed in PFEs when in a solid state. A higher FQY translates to brighter materials, making them more desirable for applications like light-emitting diodes (OLEDs) and sensors. [, ]
Q2: How does the introduction of a 1,4-bis(perfluorohexyl)benzene (BFB) unit impact the FQY of PFEs?
A2: Research indicates that incorporating BFB units into the PFE polymer backbone significantly enhances its solid-state FQY. This effect is dependent on the molar percentage of BFB in the copolymer. Notably, copolymers containing 40% and 50% BFB showed a substantial FQY increase from 4.9% (observed in pure PFE) to 7.8% and 17.4%, respectively. This suggests that BFB plays a crucial role in improving the light-emitting efficiency of these polymers. [, ]
Q3: What is the proposed mechanism behind the enhanced FQY observed with BFB incorporation?
A3: While the exact mechanism is not explicitly detailed in the provided research, the introduction of the perfluoroalkyl chains, in this case, this compound, likely influences the polymer chain packing and intermolecular interactions within the solid state. The presence of fluorine, being highly electronegative, can lead to reduced aggregation and minimize non-radiative energy transfer pathways, ultimately contributing to the observed increase in FQY. [, ]
Q4: Are there any other noteworthy effects of incorporating BFB into PFEs?
A4: Beyond enhancing FQY, incorporating BFB units into PFEs also affects their electrochemical properties. The research observed that PFEs containing BFB exhibited a lower reduction potential compared to the unmodified PFE. This alteration in reduction potential could be advantageous in specific optoelectronic applications. Furthermore, the fluorine-containing polymers demonstrated commendable thermal stability, a crucial factor for device longevity and performance. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)
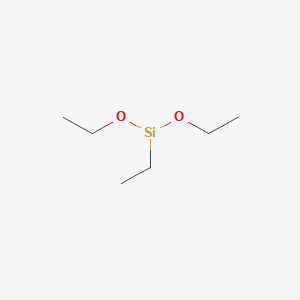
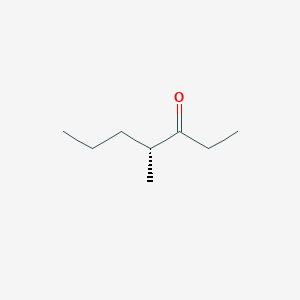
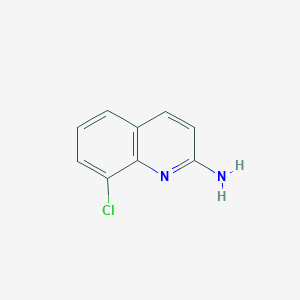
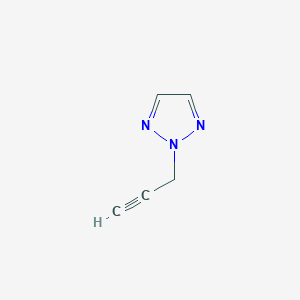
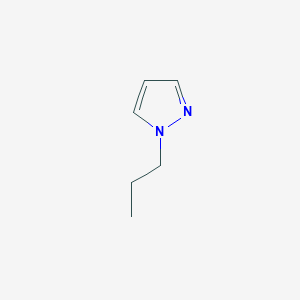

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
